molecular formula C8H15NO2 B12950672 (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Cat. No.: B12950672
M. Wt: 157.21 g/mol
InChI Key: TUXFSVNDVGOMQY-ZETCQYMHSA-N
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Description

®-2-Oxa-8-azaspiro[45]decan-4-ol is a spirocyclic compound featuring a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Oxa-8-azaspiro[4.5]decan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires the use of a base, such as sodium hydride, and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ®-2-Oxa-8-azaspiro[4.5]decan-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Oxa-8-azaspiro[4.5]decan-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

®-2-Oxa-8-azaspiro[4.5]decan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Oxa-8-azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-2-azaspiro[4.5]decane: A similar spirocyclic compound with a different arrangement of atoms.

    1,4-Dioxaspiro[4.5]decan-8-ol: Another spirocyclic compound with oxygen atoms in the ring system.

    1,4-Oxazepane: A seven-membered ring compound containing both oxygen and nitrogen atoms.

Uniqueness

®-2-Oxa-8-azaspiro[4.5]decan-4-ol is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol

InChI

InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2/t7-/m0/s1

InChI Key

TUXFSVNDVGOMQY-ZETCQYMHSA-N

Isomeric SMILES

C1CNCCC12COC[C@@H]2O

Canonical SMILES

C1CNCCC12COCC2O

Origin of Product

United States

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